molecular formula C15H11Cl3N4S B7731177 5-[(3,4-Dichlorophenyl)methylthio]-3-(2-chlorophenyl)-1,2,4-triazole-4-ylamine

5-[(3,4-Dichlorophenyl)methylthio]-3-(2-chlorophenyl)-1,2,4-triazole-4-ylamine

Cat. No.: B7731177
M. Wt: 385.7 g/mol
InChI Key: YEFDRIZPPPTOQH-UHFFFAOYSA-N
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Description

5-[(3,4-Dichlorophenyl)methylthio]-3-(2-chlorophenyl)-1,2,4-triazole-4-ylamine is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a triazole ring substituted with dichlorophenyl and chlorophenyl groups. The presence of these substituents imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3,4-Dichlorophenyl)methylthio]-3-(2-chlorophenyl)-1,2,4-triazole-4-ylamine typically involves multiple steps. One common approach starts with the preparation of the triazole ring, followed by the introduction of the chlorophenyl and dichlorophenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-[(3,4-Dichlorophenyl)methylthio]-3-(2-chlorophenyl)-1,2,4-triazole-4-ylamine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, are critical for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

5-[(3,4-Dichlorophenyl)methylthio]-3-(2-chlorophenyl)-1,2,4-triazole-4-ylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[(3,4-Dichlorophenyl)methylthio]-3-(2-chlorophenyl)-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, altering their activity. The chlorophenyl and dichlorophenyl groups can enhance the compound’s binding affinity and specificity, leading to more pronounced biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol
  • 3-(4-Chlorophenyl)-5-(methylthio)-4H-1,2,4-triazole

Uniqueness

Compared to similar compounds, 5-[(3,4-Dichlorophenyl)methylthio]-3-(2-chlorophenyl)-1,2,4-triazole-4-ylamine stands out due to the presence of both dichlorophenyl and chlorophenyl groups. This unique combination enhances its chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(2-chlorophenyl)-5-[(3,4-dichlorophenyl)methylsulfanyl]-1,2,4-triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl3N4S/c16-11-4-2-1-3-10(11)14-20-21-15(22(14)19)23-8-9-5-6-12(17)13(18)7-9/h1-7H,8,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEFDRIZPPPTOQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(N2N)SCC3=CC(=C(C=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl3N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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